molecular formula C26H51NO2S2 B14261625 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane CAS No. 163300-40-1

1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane

Cat. No.: B14261625
CAS No.: 163300-40-1
M. Wt: 473.8 g/mol
InChI Key: MKXIZWKVEAUNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane is an organic compound with a complex structure, characterized by the presence of dodecylsulfanyl groups and a nitroethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane typically involves multiple steps. One common method includes the reaction of dodecylthiol with a nitroalkene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol to the nitroalkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl groups can form strong interactions with metal ions or other nucleophiles. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecene: A simpler hydrocarbon with a similar dodecyl chain but lacking the nitro and sulfanyl groups.

    2-(Dodecylthiocarbonothioylthio)propionic acid: Contains a dodecyl chain and sulfur groups but has a different overall structure and functional groups.

Uniqueness

1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane is unique due to the combination of its nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

163300-40-1

Molecular Formula

C26H51NO2S2

Molecular Weight

473.8 g/mol

IUPAC Name

1-(1-dodecylsulfanyl-2-nitroethenyl)sulfanyldodecane

InChI

InChI=1S/C26H51NO2S2/c1-3-5-7-9-11-13-15-17-19-21-23-30-26(25-27(28)29)31-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

MKXIZWKVEAUNHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=C[N+](=O)[O-])SCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.